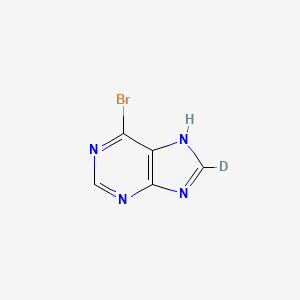

6-Bromopurine-d

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrN4 |

|---|---|

Molecular Weight |

200.01 g/mol |

IUPAC Name |

6-bromo-8-deuterio-7H-purine |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1D |

InChI Key |

CTGFGRDVWBZYNB-MICDWDOJSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1)C(=NC=N2)Br |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Br |

Origin of Product |

United States |

Applications of 6 Bromopurine D in Advanced Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Biology

The strategic incorporation of isotopes into molecules has become a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the field of structural biology. Among these, deuterium (B1214612) (d), a stable isotope of hydrogen, plays a pivotal role. The compound 6-Bromopurine-d (B1144393), a deuterated analog of the purine (B94841) base, serves as a powerful tool in advanced spectroscopic studies. Its application allows researchers to unravel the complex three-dimensional structures and dynamic behaviors of biomolecules like nucleic acids and proteins. By selectively replacing protons with deuterons, this compound aids in simplifying complex spectra and enables more precise measurements, offering deeper insights into biological systems at the atomic level.

Simplification of NMR Spectra of Complex Biomolecules

One of the most significant challenges in the NMR analysis of large biomolecules, such as RNA and DNA, is spectral overlap or crowding. acs.orgnih.gov The limited chemical diversity of the four standard ribonucleotide building blocks results in a narrow chemical shift dispersion, causing numerous proton signals to resonate at very similar frequencies and creating a thicket of overlapping peaks. acs.orgmdpi.com The introduction of deuterated nucleobases, like this compound, is a highly effective strategy to mitigate this issue. nih.govresearchgate.net

The primary benefit of using this compound is the ability to suppress specific proton resonances from the NMR spectrum. nih.gov In a typical ¹H NMR experiment, every proton in the molecule generates a signal. By substituting a proton on the purine ring with a deuteron (B1233211), that specific signal is effectively eliminated from the proton spectrum. This is because deuterium has a much smaller gyromagnetic ratio (γ) compared to proton (γD ≈ γH/6.5), causing it to resonate at a completely different frequency. nih.gov

This "editing out" of signals drastically simplifies the resulting spectra. nih.govnih.gov For instance, in studies of oligonucleotides, deuterating the purine cores suppresses their non-essential proton resonances, making it easier to identify and assign the remaining signals, such as those from the ribose sugar or other specific sites of interest. nih.govnih.gov This simplification is crucial for accurately determining molecular structure and connectivity. acs.org

Beyond simply removing signals, deuteration significantly enhances the quality and resolution of NMR data, particularly in multidimensional experiments (e.g., 2D NOESY, TOCSY). nih.govnih.gov This enhancement stems from two main effects: the reduction of dipolar relaxation and the simplification of spin-spin coupling patterns. nih.govmdpi.com

Protons relax (return to their equilibrium state after being excited) primarily through dipole-dipole interactions with nearby protons. In a proton-rich molecule, these extensive interactions lead to faster relaxation and broader signal linewidths. mdpi.com By replacing protons with deuterons, the dense network of proton-proton dipolar couplings is broken. nih.gov The relaxation rates for the remaining nearby protons and adjacent ¹³C nuclei are significantly reduced, resulting in longer T₁ and T₂ relaxation times. acs.org This leads to sharper lines and improved spectral resolution, allowing for the detection of cross-peaks that would otherwise be obscured. nih.govacs.org

The table below summarizes the impact of deuteration on key NMR parameters.

| Parameter | Effect of Deuteration | Rationale | Citation |

| Signal Multiplicity | Simplification | Eliminates ¹H-¹H scalar couplings at the site of deuteration. | nih.gov |

| Spectral Crowding | Reduction | Removes specific proton signals from the spectrum. | nih.govacs.org |

| Relaxation Rates (T₁, T₂) | Lengthened | Reduces the efficiency of proton-proton dipolar relaxation pathways. | nih.govacs.org |

| Signal Linewidths | Narrower | Slower relaxation leads to sharper resonance lines. | mdpi.com |

| Spectral Resolution | Enhanced | Sharper lines and reduced overlap allow for better distinction of individual signals. | nih.gov |

Conformational Studies of Nucleic Acids and Protein-Nucleic Acid Complexes

The structure of nucleic acids is not static; they are dynamic molecules that can adopt various conformations to perform their biological functions. nih.gov NMR spectroscopy, enhanced by isotopic labeling with compounds like this compound, is uniquely suited to characterize these structures and their dynamic nature in solution, providing insights that are not accessible through static methods like X-ray crystallography. acs.orgnih.gov

Incorporating a deuterated and halogenated purine analog like this compound into an RNA or DNA strand provides a sensitive probe for local structure and dynamics. acs.orgnih.gov The bromine atom at the C6 position and the deuteron at another position (e.g., C8) create a unique spectroscopic signature. It is well-accepted that a bulky substituent, such as a bromine atom, at the C8 position of a purine can influence the glycosidic bond conformation, favoring the syn conformation over the more common anti conformation. mdpi.com

By monitoring the chemical shifts and relaxation parameters of the nuclei within and surrounding the modified base, researchers can gain high-resolution information about:

Conformational Equilibria: The balance between different structural states, such as the syn and anti conformations of the nucleobase relative to the sugar. mdpi.com

Flexibility: The degree of motion in specific regions of the nucleic acid backbone or in loops and single-stranded regions. nih.gov

Interactions: Changes in the local environment upon binding to proteins or other molecules can be precisely mapped by observing perturbations in the NMR signals of the probe. nih.gov

The use of deuteration in these studies is critical for improving resolution, which allows for the accurate measurement of NMR parameters like nuclear Overhauser effects (NOEs) and coupling constants that define the local geometry and dynamics. mdpi.comacs.org

Purines can exist in different tautomeric forms, which are structural isomers that differ in the location of a proton. researchgate.netresearchgate.net The specific tautomeric state of a purine base is critical as it dictates its hydrogen-bonding pattern and, consequently, its interactions with other molecules, including base pairing in nucleic acids and binding to enzyme active sites. researchgate.net

NMR spectroscopy is a powerful method for studying these equilibria. In many cases, the exchange between tautomers is fast on the NMR timescale, resulting in a single set of time-averaged signals. However, by using low-temperature NMR, it is possible to slow down this exchange and observe separate signals for each tautomer. researchgate.net While studies specifically on 6-bromopurine (B104554) are not widely reported, research on the closely related 6-chloropurine (B14466) in a DMF-d₇ solution has shown a substantial predominance of the N9-H tautomer, with the N7-H tautomer being a minor species. researchgate.net

The use of a deuterated compound like this compound in such studies would offer distinct advantages. Deuteration at a non-tautomeric position would simplify the spectra, making the assignment of signals corresponding to the different tautomers more straightforward. Furthermore, comparing the ¹³C and ¹⁵N chemical shifts and coupling constants to quantum chemical calculations provides a robust method for determining the population of each tautomer in solution. researchgate.netresearchgate.netmuni.cz

The table below outlines the predominant tautomeric forms found in related purine derivatives, providing a basis for expected findings with 6-Bromopurine.

| Compound | Predominant Tautomer(s) | Method of Determination | Citation |

| 6-Chloropurine | N9-H (major), N7-H (minor) | Low-temperature NMR Spectroscopy | researchgate.net |

| 6-Mercaptopurine | N7-H, S-H (thioketo) form predominates | 2D NMR Spectroscopy (¹H-¹⁵N HMQC) | researchgate.net |

| 6-Methoxypurine | N9-H (82%), N7-H (18%) | Low-temperature NMR Spectroscopy | researchgate.net |

Mass Spectrometry (MS) in Quantitative Biological Research

Mass spectrometry is a cornerstone of modern bioanalysis, capable of identifying and quantifying molecules with high sensitivity and specificity. The utility of MS is significantly enhanced through the use of stable isotope labeling. The introduction of deuterium into 6-bromopurine to create this compound results in a predictable mass shift. This mass difference allows the labeled and unlabeled compounds to be easily distinguished by a mass spectrometer, even if they co-elute during chromatographic separation, forming the basis for highly accurate quantitative methodologies.

Application as Stable Isotopically Labeled Internal Standards (SILS) for Metabolomics and Proteomics

One of the most critical applications of this compound is its use as a Stable Isotopically Labeled Internal Standard (SILS) in quantitative mass spectrometry. In this role, a known quantity of this compound is added to a biological sample (e.g., plasma, cell lysate) at the earliest stage of sample preparation. Because the SILS is chemically identical to the endogenous or target analyte (unlabeled 6-bromopurine), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the analytical process [1, 2].

By measuring the signal intensity ratio of the analyte to the SILS, researchers can correct for these variations, leading to exceptionally accurate and precise quantification. This method is superior to using other molecules as internal standards, as no other compound can replicate the physicochemical behavior of the target analyte as perfectly as its stable isotope-labeled counterpart.

Research findings demonstrate that this approach is fundamental for pharmacokinetic studies of 6-bromopurine in preclinical models and for quantifying its concentration in in vitro drug metabolism assays . For instance, in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiment, both compounds will have the same chromatographic retention time but will be detected at different mass-to-charge (m/z) ratios in the mass spectrometer.

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Retention Time (min) | Comment |

|---|---|---|---|---|

| 6-Bromopurine (Analyte) | 198.96 | 119.0 | 4.7 | Represents the naturally occurring analyte. |

| This compound (SILS) | 199.97 | 120.0 | 4.7 | The internal standard; co-elutes with the analyte but has a +1 Da mass shift. |

Data in the table is representative and illustrates the principles of the SILS method. Product ions correspond to the purine ring after the loss of HBr.

In proteomics, this compound can be used in quantitative chemical proteomics experiments. For example, to identify the protein targets of 6-bromopurine, a competitive binding assay can be designed where the displacement of a chemical probe by unlabeled 6-bromopurine is quantified relative to a this compound standard, allowing for precise determination of binding affinities .

Tracing Metabolic Flux (without clinical human trial focus)

Stable isotopes are essential for Metabolic Flux Analysis (MFA), a technique used to map the flow of atoms through metabolic pathways. By introducing a labeled substrate into a biological system, such as a cell culture, researchers can track its conversion into downstream metabolites. This compound is an ideal tracer for investigating the metabolism of purine analogs [1, 2].

In a typical experiment, cultured cells are incubated with a medium containing this compound. The deuterated compound is transported into the cells and processed by enzymes within the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme can convert this compound into its corresponding nucleotide, 6-bromoinosine monophosphate-d. Subsequent enzymatic steps can lead to further deuterated metabolites.

By using LC-MS to analyze cell extracts over time, researchers can identify these deuterated metabolites and measure their rate of formation. The presence and abundance of the deuterium label in downstream products provide direct evidence of pathway activity and allow for the quantification of metabolic flux through specific enzymatic steps. This approach has been used in preclinical research to understand how cancer cells process purine-based antimetabolite drugs and to identify potential mechanisms of resistance or activation .

| Metabolite | Chemical Formula | Unlabeled [M+H]+ (m/z) | Labeled [M+H]+ (m/z) | Associated Pathway |

|---|---|---|---|---|

| 6-Bromopurine | C5H3BrN4 | 198.96 | - | Precursor (Unlabeled) |

| This compound | C5H2DBrN4 | - | 199.97 | Labeled Tracer (Input) |

| 6-Bromoinosine-d | C10H10DBrN4O4 | - | 332.00 | Purine Salvage |

Data in the table is representative. The mass shift is retained as the tracer is incorporated into downstream metabolites.

Neutron Scattering for Structural Characterization

Beyond mass spectrometry, the isotopic difference between hydrogen (¹H) and deuterium (²H or D) is exploited in neutron scattering, a powerful technique for determining the structure of materials at the atomic level. Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. The scattering power of an atom is defined by its neutron scattering length, which can vary dramatically between isotopes of the same element .

Hydrogen and deuterium have profoundly different scattering properties. Hydrogen has a large incoherent scattering cross-section, which produces a high, uniform background signal that can obscure structural details. In contrast, deuterium has a much smaller incoherent cross-section and a significant coherent scattering length, meaning it produces strong, structured diffraction signals.

| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-section (barns) |

|---|---|---|

| Hydrogen (¹H) | -3.74 | 80.26 |

| Deuterium (²H/D) | 6.67 | 2.05 |

Standard accepted values are shown. The negative value for ¹H and the large difference in incoherent scattering are key to the contrast variation method.

This difference is the basis of the "contrast variation" method. By selectively replacing hydrogen with deuterium in a molecule of interest, such as this compound, that part of the molecule becomes "visible" against a "silent" background in a neutron scattering experiment. For example, to study how 6-bromopurine binds to a target enzyme, researchers can prepare a sample containing the enzyme and the deuterated ligand (this compound) in deuterated solvent (D₂O). In this scenario, the protein and solvent are nearly transparent to neutrons, while the specifically labeled ligand produces a strong signal.

This technique allows for the precise determination of the location and orientation of the bound ligand within the protein's active site. It can reveal critical information about hydrogen bonds and water molecule arrangements that are often difficult or impossible to resolve with other structural methods like X-ray crystallography, providing unparalleled insight into the molecular basis of ligand-protein interactions .

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Bromopurine |

| 6-bromoinosine monophosphate-d |

| 6-Bromoinosine-d |

| Hypoxanthine (B114508) |

Mechanistic Investigations Utilizing 6 Bromopurine D As a Probe

Kinetic Isotope Effects (KIEs) in Biochemical Reactions

Kinetic isotope effects are a cornerstone of mechanistic enzymology. By comparing the reaction rates of a native substrate with its deuterated analogue, researchers can gain profound insights into the enzyme's catalytic mechanism. The magnitude of the KIE provides crucial information about bond-breaking and bond-forming events in the rate-determining step of a reaction.

For instance, in studies of purine-metabolizing enzymes, deuterated purines can help to clarify the roles of active site residues and the nature of chemical transformations. The information gained from such studies is crucial for understanding the fundamental biology of these enzymes and for the design of specific inhibitors. researchgate.net

Furthermore, the value of the KIE can provide details about the geometry of the transition state. A maximal KIE is expected for a symmetrical transition state where the hydrogen (or deuterium) is equally shared between the donor and acceptor atoms. Asymmetrical transition states, which more closely resemble either the reactants or the products, will exhibit smaller KIE values. By analyzing these effects, often in combination with computational modeling, a detailed picture of the transition state can be constructed. rsc.orgacs.org

Enzymes that modify purine (B94841) bases are critical for a variety of cellular processes, including DNA repair, signaling, and metabolism. dntb.gov.ua Deuterated purines, by extension including 6-bromopurine-d (B1144393), are valuable tools for studying the mechanisms of these enzymes. For example, purine nucleoside phosphorylases (PNPs) catalyze the phosphorolytic cleavage of the glycosidic bond in purine nucleosides. dntb.gov.ua KIE studies using deuterated nucleosides can help to determine whether the reaction proceeds through an SN1- or SN2-type mechanism.

In a study on the one-electron reduction of 8-bromo-2-aminoadenosine, a related bromopurinated nucleoside, a significant solvent kinetic isotope effect of kH/kD = 7.0 was observed when H₂O was replaced with D₂O. acs.org This large KIE indicated that a proton transfer from a water molecule is involved in the rate-determining step of the tautomerization that follows the initial reduction and debromination. acs.org Such studies highlight how deuteration can be used to probe not just the primary substrate transformations but also the roles of solvent molecules and subsequent reaction steps.

| Enzyme/Reaction | Deuterated Substrate Analogue | Observed KIE (kH/kD) | Mechanistic Implication |

| Tautomerization of reduced 2-aminoadenosine (B16350) radical | 8-Bromo-2-aminoadenosine (in D₂O vs H₂O) | 7.0 | Water-assisted proton transfer in the rate-determining step. acs.org |

| Cytochrome P450 Metabolism | Deuterated Drug Candidates | >2 | C-H bond cleavage is rate-determining in the metabolic process. nih.gov |

| Purine Nucleoside Phosphorylase | Deuterated Purine Nucleosides | Varies | Elucidation of transition state structure (e.g., SN1 vs. SN2 character). capes.gov.br |

Understanding Reaction Mechanisms in Organic and Bioorganic Chemistry

Beyond enzymatic reactions, this compound can be employed to investigate the mechanisms of a wide array of organic and bioorganic reactions. Deuterium (B1214612) labeling provides a non-invasive method to track the fate of specific hydrogen atoms and to test hypotheses about reaction intermediates and pathways.

In many organic reactions, the cleavage of a C-H bond is a key step. By selectively replacing a hydrogen atom with deuterium in a molecule like 6-bromopurine (B104554), chemists can determine if that specific C-H bond is broken during the rate-limiting step of the reaction. This is particularly useful in studying reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling reactions where multiple C-H bonds are present. snnu.edu.cnnih.gov

For example, in a hypothetical reaction involving the functionalization of the purine core of 6-bromopurine, deuteration at a specific position (e.g., C2 or C8) would allow a researcher to probe whether that site is involved in the key bond-breaking event. A slower reaction rate with the deuterated compound would confirm the involvement of that C-H/C-D bond in the rate-determining step. snnu.edu.cn

Deuterium labeling is also a powerful tool for studying reactions that proceed through radical intermediates. researchgate.net In such reactions, a hydrogen atom is abstracted to form a radical species. By using a deuterated substrate, it is possible to determine the site of this radical formation. Furthermore, KIEs can provide insight into the nature of the hydrogen abstraction step.

Studies on related purine systems have effectively used deuteration to investigate radical formation. For instance, in the study of radiation-induced radical formation in hypoxanthine (B114508) crystals, selective deuteration at different positions on the purine ring allowed for the unambiguous identification of the resulting radical species through EPR and ENDOR spectroscopy. acs.orgallenpress.com A similar approach with this compound could be used to study its behavior in radical reactions, such as those initiated by radiation or chemical radical initiators. The analysis of the hyperfine couplings in the resulting EPR spectra would be simplified by the presence of deuterium, aiding in the structural elucidation of any purinyl radical intermediates. allenpress.com

| Mechanistic Question | Experimental Approach with this compound | Expected Outcome/Information Gained |

| Site of C-H activation in a Pd-catalyzed coupling | Synthesize 6-bromopurine deuterated at C2 or C8. | Observation of a KIE would pinpoint the site of metallation. |

| Involvement of a specific proton in a rearrangement | Synthesize 6-bromopurine with deuterium at the potentially mobile position. | Tracking the position of the deuterium in the product via NMR or MS. |

| Structure of a radical intermediate | Generate radicals from this compound and analyze by EPR/ENDOR. | Simplified spectra aiding in the assignment of hyperfine couplings and structural determination. allenpress.com |

| Role of solvent in a proton transfer step | Conduct the reaction in a deuterated solvent (e.g., D₂O, MeOD). | A solvent KIE would indicate solvent participation in the rate-determining step. acs.org |

Studies of DNA and RNA Interaction Mechanisms

The deuterated analog of 6-bromopurine, this compound, serves as a sophisticated tool in elucidating the complex mechanisms governing nucleic acid interactions. The substitution of a hydrogen atom with its heavier isotope, deuterium, allows for the precise investigation of reaction kinetics and binding phenomena without significantly altering the steric or electronic properties of the molecule. This approach is particularly valuable in studying atom-transfer reactions, site-specific degradation, and protein recognition events at the molecular level.

Atom-Transfer Experiments with DNA Damaging Agents

Mechanistic studies often employ halogenated nucleobases like 6-bromopurine to initiate and study the radical reactions that characterize DNA damage. Upon introduction of a reducing agent or through radiation, these compounds can undergo one-electron reduction, leading to the rapid elimination of a halide ion and the formation of a purine radical. This radical can then participate in a cascade of reactions, including hydrogen atom transfer (HAT) events, which are fundamental to many DNA damage pathways.

The use of this compound is critical for dissecting these subsequent steps. By placing the deuterium label at a specific position on the purine ring (e.g., C8-D or C2-D), researchers can perform kinetic isotope effect (KIE) experiments. A significant KIE (kH/kD > 1), where the reaction proceeds slower with deuterium, provides definitive evidence that the cleavage of that specific C-D bond is a rate-limiting step in the mechanism. For example, studies on the tautomerization of related guanyl radicals, which can be generated from 8-haloguanosine, show a large kinetic isotope effect of 7 when the reaction is performed in D₂O, indicating that proton (or deuteron) transfer is a critical, rate-determining part of the process. chimia.chuoa.gr This principle is directly applicable to studying the fate of radicals generated from this compound. Such experiments are crucial for understanding how DNA damaging agents propagate damage through atom-transfer reactions.

Table 1: Mechanistic Insights from Halogenated Purine Analogs This table summarizes reaction types involving halogenated purines and the role of isotopic labeling in their study.

| Reaction Type | Initiating Species | Role of Halogenated Purine | Purpose of Deuteration (e.g., in this compound) |

|---|---|---|---|

| Reductive Damage | Solvated electrons (e⁻aq) | Precursor to purinyl radical via halide elimination. rsc.orgnih.gov | Determine KIE of subsequent hydrogen/deuterium atom abstraction steps. |

| Radical Cyclization | Hydroxyl radicals (HO•) | Precursor to C5' radical, leading to cyclization with C8 of the purine. rsc.orgnih.gov | Probe the mechanism of C-H bond cleavage at the sugar moiety. researchgate.net |

Analysis of Site-Specific Degradation in Nucleic Acids

To understand how DNA damage at a specific location leads to strand degradation, researchers require methods to place a lesion at a single, defined position within an oligonucleotide. 6-Halopurines, such as 6-chloropurine (B14466) or 6-bromopurine, are exceptionally useful for this purpose. nih.govnih.gov They can be incorporated into DNA or RNA strands using standard solid-phase synthesis. The resulting halogenated site serves as a latent reactive center that can be activated to study degradation pathways.

For instance, hydroxyl radicals (HO•) are a primary mediator of oxidative DNA damage, and they react by abstracting hydrogen atoms from the deoxyribose sugar backbone, leading to strand cleavage. researchgate.net By synthesizing a DNA strand containing this compound (with deuterium on the purine base), researchers can distinguish between degradation pathways that involve the base versus those that involve the sugar. More powerfully, specific deuteration of the deoxyribose sugar itself at each of the five carbon positions within a nucleotide has been used to measure the KIE for hydroxyl radical attack. researchgate.net These experiments demonstrated that the reactivity of the sugar hydrogens follows the order of their solvent accessibility: 5' H > 4' H > 3' H ≈ 2' H ≈ 1' H. researchgate.net Incorporating this compound into such a system would allow for a highly detailed analysis, helping to determine if the presence of the brominated base alters the preferred sites of hydroxyl radical attack on the adjacent sugar, thereby providing a clearer picture of site-specific degradation mechanisms.

Table 2: Relative Reactivity of Deoxyribose Hydrogens with Hydroxyl Radicals Data adapted from studies measuring kinetic isotope effects on specifically deuterated DNA, showing the influence of solvent accessible surface area on reactivity. researchgate.net

| Position of Hydrogen on Deoxyribose | Relative Reactivity | Deuterium KIE | Mechanistic Implication |

|---|---|---|---|

| 5' H | Highest | Largest | Most exposed position, primary target for HO• attack. |

| 4' H | High | Significant | Exposed in the minor groove, significant cleavage pathway. |

| 3' H | Moderate | Small | Less accessible, contributes moderately to strand cleavage. |

| 2' H | Moderate | Small | Partially shielded within the helix. |

Probing Protein-Nucleic Acid Binding Sites

Modified purines are invaluable probes for identifying and characterizing the binding sites of proteins on DNA and RNA. These analogs can act as structural mimics, photo-crosslinkers, or reactive handles to map molecular interactions. For example, clickable electrophilic purines have been developed to covalently trap and identify RNA-binding proteins directly in living cells. nih.govresearchgate.net Similarly, oligonucleotides containing 6-chloropurine have been used to synthesize DNA-protein crosslinks to study the mechanism of DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov

In this context, this compound serves as a highly specific probe. The bromine atom at the C6 position modifies the electronic properties and hydrogen bonding potential in the major groove of DNA, potentially influencing the binding of specific proteins. A protein that recognizes and binds to this modified base can be identified and its binding pocket mapped. The deuterium label on this compound provides a "silent" marker that does not typically perturb the biological interaction. It is distinguishable from hydrogen in advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. utexas.edu This allows researchers to track the probe-modified nucleic acid within a complex biological sample or to simplify complex NMR spectra, aiding in the structural determination of the protein-nucleic acid complex without introducing the larger steric bulk of other common labels.

Table 3: Examples of Modified Purines Used as Probes for Protein-Nucleic Acid Interactions

| Purine Analog | Application | Method of Detection/Analysis | Reference |

|---|---|---|---|

| O⁶-alkylguanines | Study of alkyltransferase-like (ATL) repair proteins. | X-ray crystallography, fluorescence binding assays. | pnas.org |

| 2,6-diaminopurine | Probing binding pockets of ATL proteins. | X-ray crystallography, fluorescence binding assays. | pnas.org |

| Clickable Electrophilic Purines (CEPs) | Global, in-cell capture of RNA-binding proteins. | Mass Spectrometry (Chemoproteomics). | nih.govresearchgate.net |

| 6-chloropurine | Site-specific crosslinking to DNA repair enzymes. | Mass Spectrometry, Gel Electrophoresis. | nih.gov |

Advanced Computational Studies on 6 Bromopurine D and Deuterated Purines

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. In the context of 6-bromopurine-d (B1144393) and other deuterated purines, these methods provide valuable insights into how isotopic substitution can influence ligand-target interactions. The replacement of hydrogen with deuterium (B1214612), a heavier isotope, can alter the vibrational modes and hydrogen bonding capabilities of a molecule, which in turn can affect its binding affinity and specificity. researchgate.netnih.gov

Docking studies involve generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring these poses based on a force field that approximates the binding free energy. For deuterated compounds like this compound, specialized parameters may be required to accurately model the effects of deuterium. These simulations can help identify key amino acid residues involved in the interaction and predict whether the deuterated analog will be a more or less potent binder than its non-deuterated counterpart.

Recent computational studies on various ligands have demonstrated that deuteration can indeed improve binding affinity. researchgate.net For instance, in a study on adenosine (B11128) A2A receptor ligands, selective deuteration led to an increased affinity, a phenomenon attributed to the altered strength of hydrogen bonding upon deuteration, known as the Ubbelohde effect. researchgate.net This effect can influence interactions with both active site residues and solvent molecules. researchgate.net Molecular docking can be used to explore these subtle changes. For example, simulations can predict the binding modes of this compound within a target active site, highlighting changes in hydrogen bond distances and geometries compared to 6-bromopurine (B104554).

Table 1: Representative Docking Simulation Parameters for Purine (B94841) Derivatives

| Parameter | Description | Typical Value/Method |

| Receptor Preparation | Addition of hydrogen atoms, assignment of bond orders, and charge neutralization. | Protein Preparation Wizard (Schrödinger) |

| Ligand Preparation | Generation of low-energy conformers, assignment of partial charges. | LigPrep (Schrödinger) |

| Docking Algorithm | Method used to explore the conformational space of the ligand within the binding site. | Glide, AutoDock, GOLD |

| Scoring Function | Mathematical function used to estimate the binding affinity of a given docking pose. | GlideScore, AutoDock scoring function, GoldScore |

| Grid Box Definition | Specification of the search space for the docking simulation, typically centered on the active site. | Centered on co-crystallized ligand or predicted binding site |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. scivisionpub.comresearchgate.net These methods solve the Schrödinger equation for a given molecule to determine its electron distribution, molecular orbitals, and various chemical properties. For deuterated purines, these calculations can elucidate how the substitution of hydrogen with deuterium affects the molecule's electronic properties and, consequently, its reactivity.

DFT calculations can be used to compute a range of properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms. scivisionpub.com

Molecular orbital energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. scivisionpub.comacs.org

Electron density distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule. researchgate.net

Mulliken atomic charges: Assigning partial charges to each atom in the molecule. researchgate.net

Vibrational frequencies: Predicting the infrared and Raman spectra of the molecule, which can be used to analyze the effects of isotopic substitution. ncbs.res.in

For this compound, quantum chemical calculations can reveal subtle changes in bond lengths, bond angles, and charge distribution upon deuteration. These changes, although small, can have a significant impact on the molecule's interactions with its biological target. For instance, a change in the electronic properties of the purine ring could affect π-π stacking interactions with aromatic amino acid residues in a protein's binding site. researchgate.net

Table 2: Calculated Electronic Properties of Purine Derivatives using DFT

| Property | 6-Chloropurine (B14466) | 2-Amino-6-chloropurine |

| HOMO Energy (eV) | -7.21 | -6.53 |

| LUMO Energy (eV) | -1.85 | -1.47 |

| Energy Gap (eV) | 5.36 | 5.06 |

| Dipole Moment (Debye) | 4.58 | 5.12 |

Note: Data adapted from a study on 6-chloropurines and may not be specific to this compound, but is illustrative of the types of properties calculated. scivisionpub.com

Prediction of Conformational Preferences and Tautomeric Forms

Purines, including this compound, can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. researchgate.net The relative stability of these tautomers can be influenced by the solvent, temperature, and substitution pattern on the purine ring. researchgate.netmdpi.com Computational methods, particularly quantum chemical calculations, are instrumental in predicting the predominant tautomeric form of a molecule under specific conditions. researchgate.netresearchgate.net

For 6-bromopurine, the main tautomeric equilibrium involves the N7-H and N9-H forms. researchgate.net While there is limited specific data on 6-bromopurine, studies on the closely related 6-chloropurine have shown that the N9-H tautomer is generally the most stable. researchgate.net However, the population of the N7-H tautomer can be significant, particularly in less polar solvents. researchgate.net Deuteration at a specific position could potentially shift this equilibrium.

Computational approaches to predict tautomeric preferences typically involve:

Generating all possible tautomeric forms of the molecule.

Optimizing the geometry of each tautomer using a suitable quantum chemical method.

Calculating the relative energies of the tautomers, often including corrections for solvent effects using continuum solvation models. science.gov

The tautomeric state of a ligand is critical for its interaction with a biological target, as it determines the hydrogen bond donor and acceptor pattern. researchgate.net An incorrect assignment of the tautomeric form can lead to inaccurate predictions in molecular docking and other computational drug design methods. mdpi.com

Table 3: Predicted Tautomer Ratios for Purine Derivatives in Solution

| Compound | Solvent | Tautomer Ratio (N7-H : N9-H) | Method |

| 6-Mercaptopurine | DMSO | ~3:1 | Quantum-chemical NMR calculations researchgate.net |

| 6-Chloropurine | DMSO | 8-22% N7-H | Experimental (NMR) researchgate.net |

| N,N-dimethyl-N′-(7(9)-H-purin-6-yl)-formamidine | DMF | 71% : 29% | Experimental (NMR) at 213K researchgate.net |

Simulation of Kinetic Isotope Effects to Support Mechanistic Hypotheses

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov Measuring and simulating KIEs can provide profound insights into reaction mechanisms, particularly the nature of the transition state. osti.govscispace.comnih.gov For deuterated purines, the deuterium KIE (kH/kD) can be used to determine whether a C-H (or N-H) bond is broken in the rate-determining step of an enzymatic reaction. nih.gov

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken during the rate-limiting step. A secondary KIE (kH/kD close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center.

Computational simulations of KIEs involve calculating the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues. The KIE can then be predicted using transition state theory. These simulations are computationally demanding but can offer a detailed picture of the reaction mechanism that is often difficult to obtain experimentally.

Table 4: Experimentally Determined Deuterium Kinetic Isotope Effects for Purine-Related Enzymes

| Enzyme | Substrate | Isotope Position | kH/kD | Implication | Reference |

| E. coli Purine Nucleoside Phosphorylase | Inosine (B1671953) | α-deuterium | >1.18 (intrinsic) | C-N bond cleavage contributes to the rate-limiting step. | osti.govscispace.com |

| Pseudouridine Synthase | Uridine in RNA | Deuterated Uridine | Primary KIE observed | Formation of a glycal intermediate. | nih.gov |

| Calf Spleen Purine Nucleoside Phosphorylase | Purine Nucleosides | α-deuterium | KIE on binding | Evidence for catalysis by distortion. | acs.org |

Derivatization and Further Synthetic Transformations of 6 Bromopurine D

Synthesis of Functionalized Deuterated Purine (B94841) Analogs

The bromine atom at the C6 position of 6-bromopurine-d (B1144393) is a key functional group that facilitates the synthesis of a multitude of deuterated purine derivatives through nucleophilic substitution and cross-coupling reactions.

The C6 position of the purine ring is a common site for modification to generate compounds with a range of biological activities. lookchem.com The classical method for introducing substituents at this position involves nucleophilic substitution reactions. lookchem.com 6-Halopurine analogs, including this compound, readily react with various nucleophiles, leading to the displacement of the halogen atom. lookchem.com This approach has been successfully employed to introduce a wide variety of substituents, including those with carbon, nitrogen, oxygen, and sulfur atoms. lookchem.com

Palladium-mediated cross-coupling reactions have also emerged as a powerful tool for creating C-C bonds at the C6 position. nih.gov For instance, the reaction of 6-chloropurine (B14466) derivatives with organozinc reagents, such as methylzinc bromide, has been utilized to synthesize 6-alkylpurine nucleosides. nih.gov This methodology is valued for its mild reaction conditions and the stability and ease of preparation of the organozinc reagents. nih.gov The steric and hydrophobic properties of the substituents at the C6 position can significantly influence the biological activity of the resulting purine derivatives. nih.gov For example, studies have shown that the steric bulk of the C6-substituent can affect the regioselectivity of acylation reactions at the N7 and N9 positions of the purine ring. beilstein-journals.org

The following table provides examples of diverse substituents introduced at the C6 position of purine analogs, which can be extrapolated to this compound.

| Substituent Type | Example Substituent | Reaction Type | Reference |

| N-Substituents | Benzylamino | Nucleophilic Substitution | royalsocietypublishing.org |

| 3-Methoxybenzylamino | Nucleophilic Substitution | royalsocietypublishing.org | |

| O-Substituents | Ethoxy | Nucleophilic Substitution | nih.gov |

| Cyclohexylmethoxy | Nucleophilic Substitution | nih.gov | |

| C-Substituents | Methyl | Palladium-mediated Cross-coupling | nih.gov |

| Phenyl | Palladium-mediated Cross-coupling | nih.gov | |

| Cyclopropyl | Palladium-mediated Cross-coupling | nih.gov |

6-Bromopurine (B104554) can be utilized in the synthesis of 6-halopurine alkynes and their corresponding triazole derivatives. sigmaaldrich.com The synthesis of 6-alkynylated purines can be achieved through various coupling reactions. thieme-connect.de These alkyne derivatives serve as versatile intermediates for further transformations, including the construction of triazole rings via cycloaddition reactions. mdpi.com For instance, ultrasound-assisted Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between a N-propargylated heterocyclic base and an azido (B1232118) alcohol can be employed to synthesize triazole-containing purine derivatives. mdpi.com

The introduction of a triazole moiety can significantly impact the biological properties of the parent purine. Research has shown that the 1,2,3-triazolyl group at the C6 position of a purine can act as a leaving group in SNAr reactions with O- and C-nucleophiles. researchgate.net This reactivity allows for the synthesis of a diverse range of C6-substituted 2-triazolylpurine derivatives under mild conditions. researchgate.net

Development of this compound as a Precursor for Other Deuterated Biomolecules

The versatility of this compound extends to its use as a starting material for the synthesis of more complex, isotopically labeled biomolecules, including plant hormones and probes for biochemical assays.

Isotopically labeled standards are crucial for the accurate quantification of phytohormones like cytokinins in plant tissues, which are often present in minute concentrations. royalsocietypublishing.orgroyalsocietypublishing.org 6-Halopurines, such as 6-chloropurine, are key intermediates in the synthesis of both aromatic and isoprenoid cytokinins. royalsocietypublishing.org The general approach involves the reaction of the 6-halopurine with an appropriate amine to introduce the characteristic side chain at the N6-position. royalsocietypublishing.org By using a deuterated purine core like this compound, cytokinin standards with stable isotopes in the purine ring can be prepared. This is advantageous for metabolic studies, as the purine core is generally more stable than the side chains during metabolism. researchgate.net

For example, a common route to synthesize N6-substituted adenines, the structural basis of cytokinins, is the reaction of 6-chloropurine with the corresponding amine. royalsocietypublishing.orgroyalsocietypublishing.org This method has been used to prepare a variety of cytokinins, including those with aromatic and isoprenoid side chains. royalsocietypublishing.org A novel synthesis of penta-deuterated 2-methylthiocytokinins was achieved by condensing amines-d2 with 6-chloro-2-methylthio-9-beta-D-ribo-furanosylpurine-d3. nih.gov

Deuterated purine derivatives are valuable tools for studying enzyme kinetics and receptor binding. The introduction of deuterium (B1214612) can alter the metabolic stability of a molecule, which can be advantageous in the design of enzyme inhibitors or probes. For instance, the introduction of a halogen at the C2 position of purine nucleosides can inhibit the action of adenosine (B11128) deaminase (ADA). mdpi.com Similarly, various substituents at the C6 position can also confer resistance to ADA. mdpi.com

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein binding sites. mdpi.com Azido-substituted purine analogs, which can be synthesized from 6-halopurine precursors, are often used as photoaffinity probes. mdpi.com For example, 8-azido-N6-benzyladenine has been synthesized from 6,8-dichloropurine for use in PAL studies of cytokinin-binding proteins. mdpi.com The use of a deuterated purine core in these probes can facilitate their detection and analysis in complex biological samples.

The following table summarizes the application of deuterated purine derivatives as probes.

| Application | Probe Type | Synthetic Precursor | Reference |

| Enzyme Inhibition | ADA-resistant nucleosides | C6-substituted purines | mdpi.com |

| Photoaffinity Labeling | Azido-purine analogs | 6,8-Dichloropurine | mdpi.com |

Strategies for Introducing Other Stable Isotopes (e.g., ¹³C, ¹⁵N) into this compound Derivatives

The synthesis of multiply labeled molecules, incorporating isotopes such as ¹³C and ¹⁵N in addition to deuterium, provides even more powerful tools for metabolic and mechanistic studies. Several strategies have been developed to introduce these stable isotopes into the purine ring system.

One approach involves the total synthesis of the purine core from simple, isotopically labeled starting materials. For example, [¹⁵N]-labeled C6-substituted purines have been prepared from [¹⁵N]-formamide. royalsocietypublishing.orgresearchgate.net This method allows for the synthesis of purine derivatives with up to four ¹⁵N atoms in the purine core. royalsocietypublishing.org The resulting [¹⁵N₄]-6-chloropurine can then be used as a precursor to a wide range of C6-substituted purines, including cytokinins. royalsocietypublishing.orgresearchgate.net

Another strategy involves the chemoenzymatic synthesis of isotopically labeled nucleotides. For instance, [2-¹³C, 7-¹⁵N]-ATP has been synthesized through a combination of chemical and enzymatic steps. nsf.gov The chemical synthesis portion involved the preparation of [2-¹³C, 7-¹⁵N]-adenine, which was then coupled with D-ribose and phosphorylated using enzymes from the pentose (B10789219) phosphate (B84403) and nucleotide salvage pathways. nsf.gov

The introduction of ¹³C into the side chain of cytokinins can be achieved through de novo side chain construction using ¹³CO₂ as the nuclide donor. royalsocietypublishing.org These multi-labeled compounds are invaluable for detailed metabolic profiling and for elucidating biosynthetic pathways. royalsocietypublishing.org

Future Directions in 6 Bromopurine D Research

Emerging Synthetic Methodologies for Deuterium (B1214612) Labeling

The synthesis of deuterated compounds has traditionally relied on multi-step procedures that can be time-consuming and expensive. researchgate.net However, recent advancements are paving the way for more efficient and selective methods for deuterium incorporation, particularly in heterocyclic compounds like purines.

One of the most promising areas is the development of late-stage deuteration strategies. acs.org These methods allow for the introduction of deuterium into a molecule in the final steps of its synthesis, which is more atom-economical and cost-effective. x-chemrx.com Techniques involving transition-metal catalysis, such as those using iridium, ruthenium, or silver complexes, have shown great promise for the selective C-H activation and subsequent deuteration of N-heterocycles. researchgate.netacs.orgnih.govresearchgate.netrsc.orgresearchgate.net For instance, iridium(I) NHC/phosphine catalysts have been successfully used for the highly selective deuteration of various N-heterocycles. researchgate.netacs.org Furthermore, photocatalytic methods are emerging as a mild and efficient way to achieve deuteration using readily available deuterium sources like D₂O. researchgate.netrsc.orgacs.org

Continuous flow chemistry is another innovative approach that offers several advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and improved scalability. x-chemrx.com A continuous flow Raney nickel-catalyzed hydrogen isotope exchange (HIE) process has been successfully applied to label various nitrogen-containing heterocycles, including purine (B94841) bases. researchgate.netx-chemrx.com These emerging methodologies hold significant potential for the efficient and selective synthesis of 6-bromopurine-d (B1144393), making it more accessible for a broader range of research applications.

| Method | Catalyst/Reagent | Key Features |

| Transition-Metal Catalysis | Iridium, Ruthenium, Silver complexes | High selectivity for C-H activation, applicable to N-heterocycles. researchgate.netacs.orgnih.govresearchgate.netrsc.orgresearchgate.net |

| Photocatalysis | Acridinium-based photocatalysts, Raney nickel | Mild reaction conditions, uses D₂O as a deuterium source. x-chemrx.comresearchgate.netrsc.orgacs.org |

| Continuous Flow Chemistry | Raney nickel | Precise reaction control, scalability, enhanced safety. x-chemrx.com |

| Enzymatic Synthesis | De novo purine biosynthesis pathway enzymes | High specificity, reduced reaction time, increased product yield. mdpi.comacs.org |

Novel Applications in Integrated Structural and Mechanistic Biology

The unique properties of deuterated compounds make them powerful tools for elucidating the structure and function of biological macromolecules. The substitution of protons with deuterons in molecules like this compound can significantly simplify Nuclear Magnetic Resonance (NMR) spectra of large RNA and protein complexes, reducing spectral overlap and leading to sharper linewidths. mdpi.comnih.govnih.gov This spectral simplification is crucial for determining the three-dimensional structures of complex biological assemblies and for studying their dynamics. mdpi.comnih.gov

Specifically, site-specific deuteration of purine bases can help in distinguishing between different proton signals in an NMR spectrum. nih.gov For example, deuteration at the C8 position of purines is a common strategy to simplify spectra and aid in resonance assignment. mdpi.comnih.gov The availability of this compound would allow for its incorporation into synthetic oligonucleotides or for its use as a ligand to probe the active sites of enzymes.

Furthermore, kinetic isotope effect (KIE) studies using deuterated substrates are invaluable for understanding enzyme mechanisms. acs.orgnih.govoup.comup.ac.zaresearchgate.net By comparing the reaction rates of an enzyme with the protonated versus the deuterated substrate, researchers can gain insights into the rate-determining steps of the catalytic cycle and the geometry of the transition state. nih.gov For instance, KIE studies with deuterated purine nucleosides have been instrumental in elucidating the mechanisms of enzymes like purine nucleoside phosphorylase (PNP). acs.orgnih.govpnas.org The use of this compound in such studies could shed light on the catalytic mechanisms of enzymes that metabolize purine analogs, such as those involved in drug metabolism or resistance. openaccessjournals.comnih.govacs.orguva.nl

| Application | Technique | Key Insights Gained |

| Structural Biology | NMR Spectroscopy | Simplification of spectra for large biomolecules, aiding in structure determination and dynamics studies. mdpi.comnih.govnih.gov |

| Mechanistic Biology | Kinetic Isotope Effect (KIE) Studies | Elucidation of enzyme reaction mechanisms, identification of rate-determining steps, and characterization of transition states. acs.orgnih.govoup.comup.ac.zaresearchgate.net |

| Drug Metabolism Studies | Mass Spectrometry, NMR | Understanding the metabolic fate of purine analogs and the mechanisms of drug-metabolizing enzymes. openaccessjournals.comnih.govacs.orguva.nl |

Advancements in Computational Chemistry for Deuterated Systems

Computational chemistry plays an increasingly important role in complementing experimental studies of deuterated compounds. rsc.org Density Functional Theory (DFT) calculations, for example, can be used to predict the vibrational frequencies of molecules and to calculate the theoretical KIE, providing a framework for interpreting experimental results. rsc.orgresearchgate.netmdpi.com These calculations can help to rationalize the observed regioselectivity in deuteration reactions and to guide the design of more efficient synthetic methods. acs.org

Moreover, quantum mechanical/molecular mechanical (QM/MM) simulations are powerful tools for studying enzymatic reactions. acs.org By treating the reacting species with quantum mechanics and the surrounding protein and solvent with molecular mechanics, these simulations can provide a detailed picture of the chemical reaction within the complex environment of an enzyme's active site. acs.org Such simulations have been used to study the mechanism of human purine nucleoside phosphorylase and to understand the origin of the enzymatic KIE. acs.org

The application of these advanced computational methods to systems involving this compound could provide valuable insights into its interactions with biological targets. For example, simulations could be used to predict the binding mode of this compound to an enzyme active site or to calculate the free energy profile for an enzymatic reaction involving this deuterated substrate. ias.ac.in As computational methods continue to improve in accuracy and efficiency, they will undoubtedly become an even more indispensable tool for guiding and interpreting experimental research on deuterated systems like this compound. researchgate.net

| Computational Method | Application in Deuterated Systems |

| Density Functional Theory (DFT) | Prediction of vibrational frequencies, calculation of theoretical KIE, rationalization of reaction selectivity. acs.orgrsc.orgresearchgate.netmdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of enzymatic reactions, detailed analysis of transition states and reaction pathways. acs.org |

| Molecular Dynamics (MD) Simulations | Study of the structure, dynamics, and binding of deuterated ligands to biological macromolecules. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.